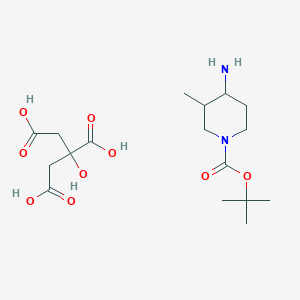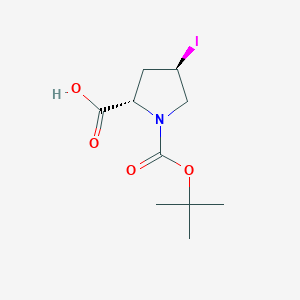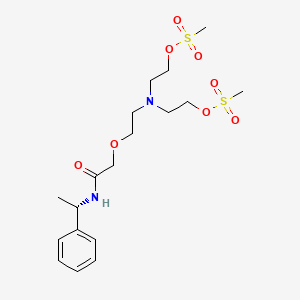
(S)-((2-(2-oxo-2-((1-phenylethyl)amino)ethoxy)ethyl)azanediyl)bis(ethane-2,1-diyl) dimethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-((2-(2-oxo-2-((1-phenylethyl)amino)ethoxy)ethyl)azanediyl)bis(ethane-2,1-diyl) dimethanesulfonate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-((2-(2-oxo-2-((1-phenylethyl)amino)ethoxy)ethyl)azanediyl)bis(ethane-2,1-diyl) dimethanesulfonate typically involves multiple steps, starting from readily available precursors. One common approach is the copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and techniques to handle the complex reaction intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-((2-(2-oxo-2-((1-phenylethyl)amino)ethoxy)ethyl)azanediyl)bis(ethane-2,1-diyl) dimethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
(S)-((2-(2-oxo-2-((1-phenylethyl)amino)ethoxy)ethyl)azanediyl)bis(ethane-2,1-diyl) dimethanesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of (S)-((2-(2-oxo-2-((1-phenylethyl)amino)ethoxy)ethyl)azanediyl)bis(ethane-2,1-diyl) dimethanesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
4-ANPP (4-anilinopiperidine): Another intermediate in the synthesis of fentanyl analogues.
Uniqueness
(S)-((2-(2-oxo-2-((1-phenylethyl)amino)ethoxy)ethyl)azanediyl)bis(ethane-2,1-diyl) dimethanesulfonate is unique due to its specific structure and functional groups, which confer distinct reactivity and potential applications compared to similar compounds. Its versatility in undergoing various chemical reactions and its potential in diverse scientific fields highlight its significance.
Propriétés
Formule moléculaire |
C18H30N2O8S2 |
|---|---|
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
2-[2-methylsulfonyloxyethyl-[2-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethoxy]ethyl]amino]ethyl methanesulfonate |
InChI |
InChI=1S/C18H30N2O8S2/c1-16(17-7-5-4-6-8-17)19-18(21)15-26-12-9-20(10-13-27-29(2,22)23)11-14-28-30(3,24)25/h4-8,16H,9-15H2,1-3H3,(H,19,21)/t16-/m0/s1 |
Clé InChI |
IKDJLCXKTZGHFR-INIZCTEOSA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)NC(=O)COCCN(CCOS(=O)(=O)C)CCOS(=O)(=O)C |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=O)COCCN(CCOS(=O)(=O)C)CCOS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


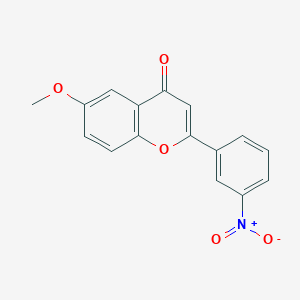
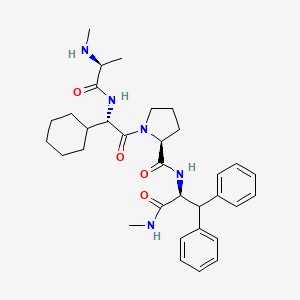

![12-bromo-4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B11831266.png)
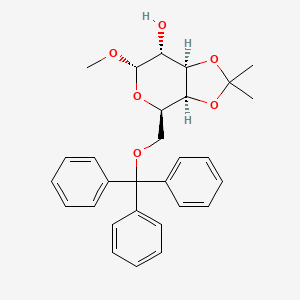
![2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B11831279.png)

![Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate](/img/structure/B11831284.png)
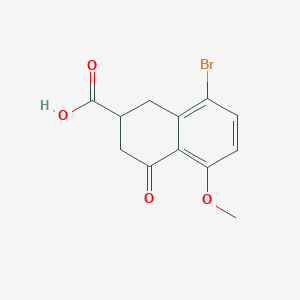
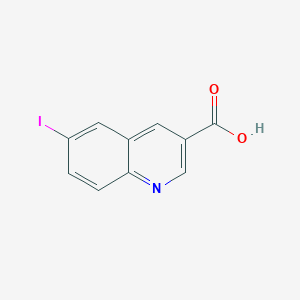
![Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, methyl ester](/img/structure/B11831295.png)

